![molecular formula C22H14N2O2S B15008146 4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl thiocyanate](/img/structure/B15008146.png)
4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl thiocyanate
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Overview
Description
({4-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-INDEN-2-YL)AMINO]PHENYL}SULFANYL)FORMONITRILE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene moiety, a phenyl group, and a formonitrile group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-INDEN-2-YL)AMINO]PHENYL}SULFANYL)FORMONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-1,3-indandione with aniline to form the intermediate product, which is then reacted with 4-aminothiophenol under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
({4-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-INDEN-2-YL)AMINO]PHENYL}SULFANYL)FORMONITRILE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used.
Scientific Research Applications
({4-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-INDEN-2-YL)AMINO]PHENYL}SULFANYL)FORMONITRILE: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of ({4-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-INDEN-2-YL)AMINO]PHENYL}SULFANYL)FORMONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Allylamine: An organic compound with a similar amine group but different structural features.
Methyl 4-fluorobenzoate: A fluorinated compound with different functional groups and applications.
4-Aminoantipyrine: A compound with a similar amino group but different overall structure and properties.
Uniqueness
({4-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-INDEN-2-YL)AMINO]PHENYL}SULFANYL)FORMONITRILE: is unique due to its combination of an indene moiety, a phenyl group, and a formonitrile group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H14N2O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[4-[(1,3-dioxo-2-phenylinden-2-yl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C22H14N2O2S/c23-14-27-17-12-10-16(11-13-17)24-22(15-6-2-1-3-7-15)20(25)18-8-4-5-9-19(18)21(22)26/h1-13,24H |
InChI Key |
LWGWZTYOHHJYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)SC#N |
Origin of Product |
United States |
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